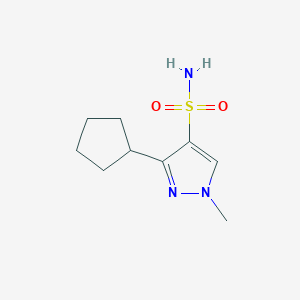

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

3-cyclopentyl-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-12-6-8(15(10,13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAMNARIRZAMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CCCC2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization and sulfonation reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of sulfonamide derivatives.

Scientific Research Applications

3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may modulate receptor function by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide, a comparative analysis with three related compounds is provided below. Key parameters include molecular structure, functional groups, and applications.

Table 1: Structural and Functional Comparison

*Molecular formulas inferred from structural descriptions in references.

Key Findings :

Functional Group Diversity: The target compound’s sulfonamide group contrasts with the sulfanyl group in 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride. Sulfonamides are typically more polar and may exhibit stronger hydrogen-bonding capabilities, influencing solubility and target binding .

Synthetic Accessibility: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide is synthesized with 95% purity, as noted in , but its high commercial cost (€1,088.00/g) implies complex cyclopentyl functionalization steps . POA Cl 1 and the piperazine derivative likely require multi-step syntheses due to their polyether and aryl-thioether groups, respectively .

Applications: The target compound’s sulfonamide group aligns with known enzyme inhibition mechanisms, whereas POA Cl 1’s isoquinoline structure may prioritize receptor modulation (e.g., serotonin or dopamine receptors) . The piperazine derivative’s sulfanyl group could enhance metal coordination, making it relevant in catalyst or polymer design .

Biological Activity

3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C9H15N3O2S

- Molecular Weight : 229.3 g/mol

- IUPAC Name : 3-cyclopentyl-1-methylpyrazole-4-sulfonamide

The biological activity of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The sulfonamide group allows for the formation of hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may modulate receptor functions by binding to receptor sites and altering their conformational states .

Biological Activities

Research indicates that 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide exhibits various biological activities:

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazole derivatives, including 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide:

- Antiproliferative Studies :

-

Structure-Activity Relationship (SAR) :

- The unique combination of cyclopentyl, methyl, and sulfonamide groups in this compound suggests a distinct SAR profile that could be exploited for developing targeted therapies against specific diseases .

- Comparative Analysis with Similar Compounds :

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclocondensation of hydrazines with β-keto sulfonamides or sulfonation of pre-formed pyrazole intermediates. Key variables include solvent choice (e.g., ethanol, acetone), catalysts (e.g., K₂CO₃, MgCl₂), and temperature (60–100°C). For example, analogous pyrazole sulfonamide syntheses achieved 77–89% yields under reflux conditions for 9–13 hours . Optimizing substituent compatibility (e.g., cyclopentyl vs. aryl groups) requires screening steric and electronic effects via Design of Experiments (DoE) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide?

- Methodology :

- NMR/IR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and sulfonamide S=O stretches (~1350 cm⁻¹ in IR) .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths/angles and validate stereochemistry. For example, SHELX-derived structures achieve R-factors <0.05 with high-resolution data .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported synthetic yields or byproduct formation?

- Methodology : Apply factorial design to isolate variables (e.g., solvent polarity, catalyst loading). For instance, a 2³ factorial design (temperature, solvent, catalyst) identifies interactions affecting cyclopentyl group incorporation. Contradictions in yields may arise from unoptimized steric hindrance or competing sulfonation pathways, requiring HPLC-MS to track intermediates .

Q. What strategies improve the pharmacological profile of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide derivatives?

- Methodology :

- SAR studies : Modify the sulfonamide group (e.g., N-alkylation) to enhance bioavailability. Analogous compounds showed improved antimicrobial activity with trifluoromethyl substitutions .

- ADME profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize derivatives. For example, pyrazole sulfonamides with logP ~3.0 exhibit balanced solubility and membrane penetration .

Q. How can computational methods predict reaction pathways for functionalizing the pyrazole core?

- Methodology : Employ density functional theory (DFT) to model transition states for sulfonamide formation. Tools like ICReDD integrate quantum chemical calculations (e.g., Gaussian, ORCA) with experimental data to predict regioselectivity in cyclization steps . For example, Fukui indices identify nucleophilic sites on the pyrazole ring for targeted substitutions .

Q. What experimental approaches validate the crystallographic purity of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide?

- Methodology : Combine single-crystal X-ray diffraction (SC-XRD) with differential scanning calorimetry (DSC). SHELX-refined structures should show <5% disorder in the cyclopentyl moiety. High thermal stability (melting point >200°C) correlates with minimal amorphous content .

Data Analysis and Optimization

Q. How do researchers reconcile discrepancies between computational predictions and experimental biological activity?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to refine target binding hypotheses. If in vitro assays contradict predictions (e.g., low enzyme inhibition despite high docking scores), re-evaluate force field parameters or solvation effects. Cross-validate with SPR or ITC for binding affinity .

Q. What statistical frameworks optimize reaction conditions for scaling 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide synthesis?

- Methodology : Apply response surface methodology (RSM) with central composite design. For example, optimize temperature (70–90°C) and catalyst concentration (5–15 mol%) to maximize yield while minimizing byproducts. ANOVA identifies significant factors (p<0.05) .

Safety and Regulatory Considerations

Q. What predictive models assess the environmental toxicity of 3-cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.